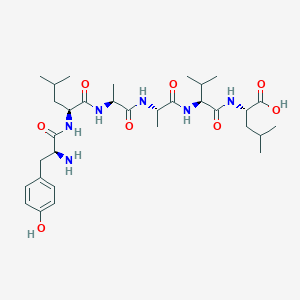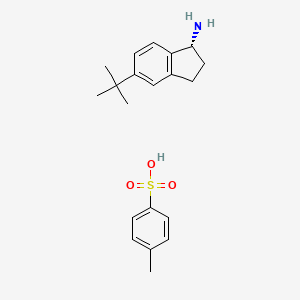
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of an indan-1-ylamine core with a tert-butyl group at the 5-position, and it is stabilized as a tosylate salt. The tosylate group enhances the compound’s solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt typically involves multiple steps:
Formation of the Indan-1-ylamine Core: The indan-1-ylamine core can be synthesized through a Friedel-Crafts alkylation reaction, where indan is reacted with an appropriate amine under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Tosylate Salt: The final step involves the reaction of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indan-1-ylamine derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of (1r)-5-Tert-butyl-indan-1-ylamine tosylate salt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesylates: Similar to tosylates, mesylates are used to convert alcohols into good leaving groups for substitution reactions.
Nosylates: These compounds are also used as leaving groups in organic synthesis .
Uniqueness
(1r)-5-Tert-butyl-indan-1-ylamine tosylate salt is unique due to its specific structural features, such as the indan-1-ylamine core and the tert-butyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
934593-36-9 |
|---|---|
Formule moléculaire |
C20H27NO3S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19N.C7H8O3S/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,12H,4,7,14H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
Clé InChI |
RWRQMDZWYPRJFQ-UTONKHPSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=CC2=C(C=C1)C(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


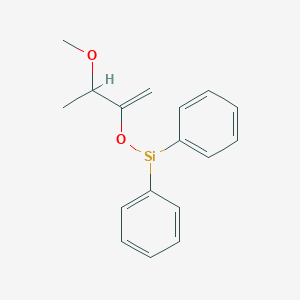

![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12615088.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
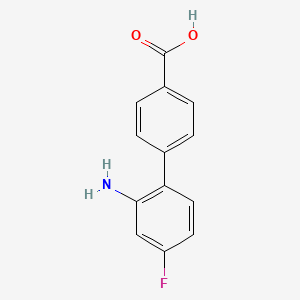
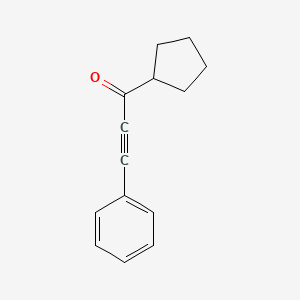
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)

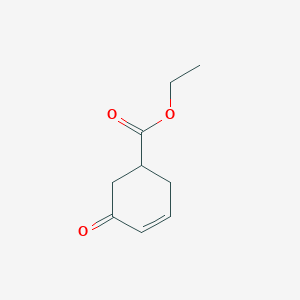
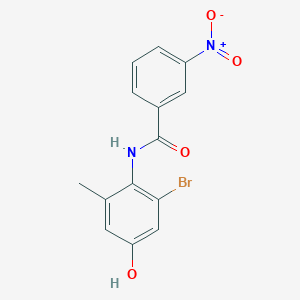
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
